5-[(2,4-Dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
5-[(2,4-Dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: is a complex organic compound with a molecular formula of C23H26Cl2N4O2S and a molecular weight of 493.459 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.
Introduction of Substituents: The dichlorophenoxy, ethoxyphenyl, and piperidinylmethyl groups are introduced through various substitution reactions.
Thione Formation:
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinylmethyl group.
Reduction: Reduction reactions can occur at the triazole ring or the dichlorophenoxy group.
Substitution: Various substitution reactions can be performed on the aromatic rings and the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of triazole derivatives on biological systems. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.
Medicine
In medicine, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound may be investigated for similar therapeutic applications, potentially leading to the development of new treatments.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for various applications in material science.
Mechanism of Action
The mechanism of action of 5-[(2,4-Dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The dichlorophenoxy and ethoxyphenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,4-Dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 5-[(2,4-Dichlorophenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
Compared to similar compounds, 5-[(2,4-Dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione stands out due to the presence of the ethoxyphenyl group, which may confer unique chemical and biological properties. This structural difference can lead to variations in reactivity, binding affinity, and overall effectiveness in various applications.
Properties
Molecular Formula |
C23H26Cl2N4O2S |
---|---|
Molecular Weight |
493.4 g/mol |
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-2-(piperidin-1-ylmethyl)-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C23H26Cl2N4O2S/c1-2-30-19-9-7-18(8-10-19)29-22(15-31-21-11-6-17(24)14-20(21)25)26-28(23(29)32)16-27-12-4-3-5-13-27/h6-11,14H,2-5,12-13,15-16H2,1H3 |
InChI Key |
RASXQCUXGAYPJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN(C2=S)CN3CCCCC3)COC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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